molecular formula C20H15ClN6O4S B2405474 6-((4-(4-chlorophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852155-00-1

6-((4-(4-chlorophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2405474
CAS RN: 852155-00-1
M. Wt: 470.89
InChI Key: OEDIJNBVLNOPTP-UHFFFAOYSA-N
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Description

6-((4-(4-chlorophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15ClN6O4S and its molecular weight is 470.89. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Novel Synthesis Routes : Research has explored novel synthetic routes to produce heterocyclic compounds with potential applications in medicinal chemistry. For example, the synthesis of indeno[2',1': 5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines through reactions involving specific chlorophenyl and nitrobenzyl components has been documented. These methodologies offer new pathways for creating compounds with potential biological activities (Hassan, 2006).

Heteroaromatization and Heterocyclic Derivatives : The heteroaromatization process has been used to synthesize new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, showcasing the versatility of pyrimidine compounds in forming a wide array of heterocyclic structures with potential for various applications (El-Agrody et al., 2001).

Oxidation and Isomerism Studies : Oxidation reactions and isomerism of thietane-containing heterocycles, including pyrimidine derivatives, have been examined to understand the effects of oxidation on the chemical structure and properties. Such studies are crucial for designing compounds with specific functionalities (Meshcheryakova et al., 2014).

NO-Generating Properties : The synthesis and study of oxadiazolopyrimidine dione oxides reveal their potential as nitric oxide (NO) generators, indicating applications in medicinal chemistry where NO release is beneficial (Sako et al., 1998).

Urease Inhibition : Compounds based on pyrido[1,2-a]pyrimidine-2,4(3H)-dione have been synthesized and tested for their urease inhibition activity. This research highlights the potential therapeutic applications of pyrimidine derivatives in treating diseases associated with urease activity (Rauf et al., 2010).

properties

IUPAC Name

6-[[4-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O4S/c21-13-3-7-15(8-4-13)26-17(9-14-10-18(28)23-19(29)22-14)24-25-20(26)32-11-12-1-5-16(6-2-12)27(30)31/h1-8,10H,9,11H2,(H2,22,23,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDIJNBVLNOPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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